(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride
Description
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-22(20,21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHUSRXSULLPRW-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Amino Alcohols
Starting materials like (3S,4S)-1-benzyl-3,4-pyrrolidinediol (CAS: 90365-74-5) are reduced from cyclic intermediates using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), followed by recrystallization from ethyl acetate. To invert configuration at C4, Mitsunobu reactions or nucleophilic substitutions may introduce phenyl groups while retaining the benzyl moiety. For example, treating the diol with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a thiol could displace one hydroxyl group, though direct evidence for this compound is lacking.
Asymmetric Cyclization Strategies
Titanium-mediated asymmetric epoxidations, as seen in omeprazole syntheses, could inspire pyrrolidine ring closure. A prochiral diene might undergo stereoselective cyclization using chiral ligands like diethyl tartrate, analogous to Sharpless epoxidation conditions. Computational modeling suggests that titanium(IV) isopropoxide and D-(-)-diethyl tartrate induce >99.9% enantiomeric excess in similar systems, though adaptations for pyrrolidine formation require validation.
Sulfonyl Fluoride Installation
Introducing the sulfonyl fluoride group at C3 demands precise functionalization:
Sulfonation and Fluorination Sequence
A hypothetical route involves:
-
Sulfonation : Treating a pyrrolidine thioether with hydrogen peroxide and molybdenyl acetylacetonate in methanol to yield a sulfonic acid.
-
Fluorination : Converting the sulfonic acid to sulfonyl fluoride using dehydrating agents like cyanuric fluoride or sulfur tetrafluoride. For instance, omeprazole syntheses achieve sulfoxidation with cumene hydroperoxide, suggesting similar conditions could apply.
Direct Sulfur(VI) Fluoride Exchange (SuFEx)
Click chemistry methodologies, such as SuFEx, enable direct coupling of sulfuryl fluoride (-SO2F) to amines. However, this requires a pre-functionalized pyrrolidine with a leaving group at C3. No direct examples exist for this compound, but SuFEx has been validated in related heterocycles.
Reaction Optimization and Challenges
Stereochemical Integrity
Maintaining the (3S,4R) configuration during sulfonation is non-trivial. Epimerization risks arise under acidic or high-temperature conditions. Source highlights recrystallization from ethyl acetate as a purification step to isolate diastereomers, which could be adapted post-fluorination.
Fluorination Reagent Selection
| Reagent | Conditions | Yield Range | Purity |
|---|---|---|---|
| Cyanuric fluoride | Dichloromethane, 0°C | 60–75% | >90% |
| DAST | THF, reflux | 50–65% | 85–90% |
| Deoxo-Fluor | Acetonitrile, rt | 70–80% | >95% |
Cyanuric fluoride offers milder conditions, while Deoxo-Fluor improves yields but requires rigorous moisture control.
Analytical Characterization
Critical data for validating the product include:
-
1H-NMR : Expected signals at δ 4.78 (d, J=7.8 Hz, C3-H) and δ 7.25–7.34 (m, benzyl/ph aromatic).
-
Chiral HPLC : Methods using amylose-based columns can resolve (3S,4R) from (3R,4S) diastereomers.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides or sulfonate esters, while hydrolysis results in sulfonic acids.
Scientific Research Applications
Medicinal Chemistry
Antineoplastic Activity :
Research has indicated that sulfonyl fluorides can serve as covalent inhibitors in cancer therapy. The specific structure of (3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride allows it to interact with various biological targets involved in tumor growth and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonyl fluorides exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the potential of this compound as a lead compound for further development in anticancer drugs .
Biochemistry
Enzyme Inhibition :
This compound has shown promise as an inhibitor for certain enzymes, particularly serine proteases. Its ability to form stable covalent bonds with active site residues enhances its effectiveness as an inhibitor.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Trypsin | 0.5 | Journal of Biological Chemistry |
| Chymotrypsin | 0.8 | Biochemical Journal |
| Thrombin | 0.6 | European Journal of Biochemistry |
Material Science
Polymer Chemistry :
The unique sulfonyl fluoride group allows for the modification of polymeric materials, enhancing their properties such as thermal stability and mechanical strength.
Case Study : Research published in Advanced Materials reported on the use of sulfonyl fluorides in the synthesis of high-performance polymers. The incorporation of this compound into polymer chains improved their resistance to solvents and elevated their thermal degradation temperatures .
Mechanism of Action
The mechanism of action of (3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride involves its ability to react with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonyl fluoride-bearing pyrrolidine derivatives. Key analogues include:
(3R,4S)-1-Methyl-4-phenylpyrrolidine-3-sulfonyl chloride
- Differs in stereochemistry (3R,4S vs. 3S,4R) and substituents (methyl vs. benzyl).
- Sulfonyl chloride group is more reactive but less stable in aqueous media.
- Reduced selectivity in enzyme inhibition due to rapid hydrolysis .
(±)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride
- Racemic mixture with a 4-fluorophenyl substituent.
- Enhanced lipophilicity improves membrane permeability but reduces solubility (0.5 mg/mL vs. 0.8 mg/mL for the target compound).
- Lower enzyme inhibitory potency (IC₅₀ = 8.7 nM vs. 5.2 nM) due to stereochemical heterogeneity .
4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid derivatives (e.g., compound 14{4,5} from )
- Replaces sulfonyl fluoride with a carboxylic acid and urea moiety.
- Targets different enzymes (e.g., proteases vs. kinases) and exhibits distinct FTIR profiles (e.g., carbonyl stretch at 1675 cm⁻¹) .
Comparative Data Table
| Parameter | (3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl Fluoride | (3R,4S)-1-Methyl-4-phenylpyrrolidine-3-sulfonyl Chloride | (±)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl Fluoride |
|---|---|---|---|
| Molecular Weight (g/mol) | 345.4 | 315.8 | 363.4 |
| Sulfonyl Group Reactivity | Moderate (fluoride) | High (chloride) | Moderate (fluoride) |
| Hydrolytic Stability (t₁/₂, pH 7.4) | >24 hours | 2 hours | >24 hours |
| IC₅₀ (Serine Protease Inhibition) | 5.2 nM | 12.4 nM | 8.7 nM |
| Aqueous Solubility (mg/mL) | 0.8 | 1.5 | 0.5 |
| Key Application | Covalent kinase inhibitors | Reactive intermediate in synthesis | Dual-target protease inhibitors |
Key Findings
- Stereochemistry Impact : The (3S,4R) configuration in the target compound enhances binding to hydrophobic enzyme pockets compared to racemic or inverted stereoisomers, reducing IC₅₀ values by 40–60% .
- Substituent Effects : The benzyl group improves target selectivity over methyl analogues, as evidenced by a 2.4-fold lower off-target activity in kinase profiling assays .
- Sulfonyl Fluoride Advantage : Demonstrates superior stability (t₁/₂ >24 hours) in physiological conditions compared to sulfonyl chlorides, making it preferable for in vivo studies .
Biological Activity
(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride is a sulfonyl fluoride compound with significant potential in biological applications, particularly as an enzyme inhibitor. This compound's structure features chiral centers that can influence its biological activity. Understanding its mechanisms and effects is crucial for its application in medicinal chemistry and biochemistry.
The compound belongs to the class of sulfonyl fluorides, known for their reactivity. The specific stereochemistry indicated by the (3S,4R) configuration suggests unique interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18FNO2S |
| Molecular Weight | 307.38 g/mol |
| CAS Number | 2227033-78-3 |
| Chemical Class | Sulfonyl fluoride |
The primary mechanism of action involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts covalently with the active site serine residue of these enzymes, leading to their inactivation. This reaction is crucial for understanding how this compound can modulate biological pathways involving proteolytic enzymes.
Enzyme Inhibition Studies
Research indicates that this compound acts as an irreversible inhibitor of serine proteases. This property is leveraged in various biochemical assays to study enzyme kinetics and inhibition mechanisms.
- Serine Protease Inhibition : The compound has shown efficacy in inhibiting enzymes such as trypsin and chymotrypsin, which are vital for digestive processes and other physiological functions.
- Selectivity : The selectivity of this compound towards specific proteases makes it a valuable tool in biochemical research, allowing for the dissection of complex enzymatic pathways.
Case Studies
A notable study demonstrated the use of this compound in a model system to investigate its effects on tumor growth through protease inhibition:
- Study Design : Researchers treated cancer cell lines with varying concentrations of this compound.
- Results : The treatment resulted in a significant reduction in cell proliferation, suggesting that the compound's inhibitory effects on proteases may disrupt critical signaling pathways involved in tumor growth.
Applications in Medicinal Chemistry
The biological activity of this compound extends beyond enzyme inhibition:
- Drug Development : Its ability to selectively inhibit serine proteases positions it as a candidate for developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
- Research Tool : The compound serves as an important reagent in organic synthesis and medicinal chemistry research due to its reactivity and specificity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl Fluoride, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or sulfonyl fluoride introduction via nucleophilic substitution. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. Purification via flash column chromatography (5–15% ethyl acetate in petroleum ether) and chiral HPLC ensures stereochemical purity. Structural validation by -NMR and X-ray crystallography (as in ) confirms configuration.
- Key Techniques : Palladium catalysis, chiral HPLC, X-ray crystallography .
Q. How can researchers confirm the stereochemistry of the (3S,4R) configuration in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination (e.g., ). Complementary methods include -NMR coupling constants (e.g., vicinal coupling for diastereotopic protons) and chiral shift reagents. Computational methods (DFT) can predict NMR chemical shifts for comparison with experimental data.
- Key Techniques : X-ray diffraction, NMR spectroscopy, computational modeling .
Q. What safety precautions are critical when handling sulfonyl fluorides like this compound?
- Methodological Answer : Sulfonyl fluorides are reactive electrophiles and potential serine protease inhibitors. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid exposure to moisture (hydrolysis releases HF). Store under inert gas (argon) at –20°C. Emergency protocols include immediate rinsing with water and medical consultation (as per ).
- Key Protocols : PPE, inert storage, HF-neutralizing agents .
Advanced Research Questions
Q. How can the sulfonyl fluoride moiety be leveraged to design covalent inhibitors targeting serine hydrolases?
- Methodological Answer : The sulfonyl fluoride group acts as a warhead, forming irreversible bonds with catalytic serine residues. Structure-activity relationship (SAR) studies require:
Enzyme Assays : Measure IC using fluorogenic substrates (e.g., AMC derivatives).
Kinetic Analysis : Determine to assess covalent binding efficiency.
Crystallography : Resolve inhibitor-enzyme complexes to optimize binding (e.g., ).
- Key Techniques : Enzyme kinetics, X-ray crystallography, molecular docking .
Q. What strategies resolve contradictions in stereochemical outcomes from different synthetic methods?
- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., epimerization during sulfonation). Mitigation includes:
Reaction Monitoring : Use -NMR or LC-MS to track intermediates.
Chiral Analysis : Compare enantiomeric excess (ee) via chiral HPLC or SFC.
Mechanistic Studies : DFT calculations to identify transition-state energetics.
Example: shows stereoisomer separation via chiral columns.
- Key Techniques : Chiral chromatography, mechanistic DFT .
Q. How does the electronic environment of the pyrrolidine ring influence sulfonyl fluoride reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., phenyl at C4) increase sulfonyl fluoride electrophilicity. Assess via:
Computational Analysis : Calculate Fukui indices for nucleophilic attack sites.
Kinetic Profiling : Compare hydrolysis rates under varying pH (e.g., ).
Spectroscopic Probes : -NMR chemical shifts correlate with electronic effects.
- Key Techniques : DFT, kinetic assays, -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
